Linperlisib
描述
林普利西布是一种新型的口服选择性磷脂酰肌醇3-激酶(PI3Kδ)δ亚型抑制剂。 它在治疗复发性和/或难治性外周T细胞淋巴瘤和滤泡性淋巴瘤方面显示出潜在的抗肿瘤活性 . 林普利西布通过抑制PI3K/AKT信号通路发挥作用,该通路对于细胞增殖、存活和迁移至关重要 .
准备方法
林普利西布的合成路线和反应条件在公开文献中没有详细说明。 已知林普利西布以每天80 mg的剂量口服,每天一个28天循环,直到疾病进展或出现无法耐受的毒性 . 林普利西布的工业生产方法可能涉及标准的药物生产工艺,包括化学合成、纯化和制剂成口服剂型。
化学反应分析
林普利西布经历各种化学反应,主要涉及它与PI3Kδ酶的相互作用。 该化合物选择性地与PI3Kδ结合并抑制其活性,阻止PI3K/AKT信号通路的激活 . 这种抑制减少了恶性B细胞白血病和淋巴瘤细胞的增殖、迁移和存活 . 这些反应中常用的试剂和条件特定于体内的生化环境,形成的主要产物是抑制的PI3Kδ酶以及对细胞信号通路的后续影响。
科学研究应用
作用机制
林普利西布通过选择性抑制磷脂酰肌醇3-激酶(PI3Kδ)的δ亚型发挥作用。 这种抑制阻止了PI3K/AKT信号通路的激活,该通路对于细胞增殖、存活和迁移至关重要 . 通过阻止该通路的激活,林普利西布减少了恶性B细胞白血病和淋巴瘤细胞的增殖、迁移和存活 . 涉及的分子靶点和通路包括PI3Kδ酶及其下游信号成分 .
相似化合物的比较
林普利西布在PI3K抑制剂中是独一无二的,因为它对PI3K的δ亚型具有高度选择性。 与其他PI3K抑制剂(如伊德利西布、度维利西布和翁布利西布)相比,林普利西布对PI3Kδ的选择性高于PI3Kγ . 这种选择性可能有助于其良好的安全性特征,并减少了其他PI3K抑制剂所见到的严重胃肠道和肝毒性的发生率 . 类似的化合物包括伊德利西布、度维利西布和翁布利西布,它们也靶向PI3K通路,但选择性和相关毒性程度不同 .
属性
IUPAC Name |
N-[5-[6-fluoro-8-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-2-morpholin-4-ylquinazolin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKNQGHVMMAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702816-75-8 | |
Record name | pi3Kdelta-IN-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702816758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linperlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LINPERLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HYK3CV9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。